Hbv-IN-40
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Overview
Description
Hbv-IN-40 is a compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of hepatitis B virus (HBV) infections. This compound is designed to inhibit the replication of HBV, thereby reducing the viral load in infected individuals and mitigating the progression of the disease.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hbv-IN-40 involves a multi-step process that includes the formation of key intermediates through various chemical reactions. The initial steps typically involve the preparation of a core structure, followed by the introduction of functional groups that are essential for the compound’s biological activity. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations occur efficiently.
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis process while maintaining high purity and yield. This involves optimizing reaction conditions, such as temperature, pressure, and reaction time, as well as employing advanced purification techniques like chromatography and crystallization. The use of automated reactors and continuous flow systems can further enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
Hbv-IN-40 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The common reagents used in the synthesis and modification of this compound include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and protective groups (e.g., tert-butyloxycarbonyl). Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired chemical transformations.
Major Products Formed
The major products formed from the chemical reactions involving this compound include various intermediates and derivatives that possess different functional groups. These products are crucial for further modifications and optimization of the compound’s biological activity.
Scientific Research Applications
Hbv-IN-40 has a wide range of scientific research applications, including:
Chemistry: It serves as a model compound for studying the synthesis and reactivity of antiviral agents.
Biology: It is used in cell culture studies to investigate its effects on HBV replication and the cellular mechanisms involved.
Medicine: this compound is being explored as a potential therapeutic agent for treating chronic HBV infections, with ongoing clinical trials to evaluate its efficacy and safety.
Industry: The compound’s synthesis and production methods are of interest to the pharmaceutical industry for large-scale manufacturing and drug development.
Mechanism of Action
Hbv-IN-40 exerts its effects by targeting specific molecular pathways involved in HBV replication. The compound inhibits the activity of the HBV polymerase enzyme, which is essential for the synthesis of viral DNA. By binding to the active site of the enzyme, this compound prevents the elongation of the viral DNA chain, thereby halting the replication process. This mechanism of action reduces the viral load in infected individuals and helps to control the progression of the disease.
Comparison with Similar Compounds
Hbv-IN-40 is unique compared to other similar compounds due to its specific molecular structure and mechanism of action. Similar compounds include:
Lamivudine: A nucleoside analogue that inhibits HBV replication by incorporating into the viral DNA and causing chain termination.
This compound stands out due to its unique binding affinity and specificity for the HBV polymerase enzyme, which may result in improved efficacy and reduced resistance compared to other antiviral agents.
Properties
Molecular Formula |
C29H55Cl4N11 |
---|---|
Molecular Weight |
699.6 g/mol |
IUPAC Name |
4,6-bis(3,12-diaza-6,9-diazoniadispiro[5.2.59.26]hexadecan-12-yl)-2-methylpyrimidin-5-amine;tetrachloride |
InChI |
InChI=1S/C29H55N11.4ClH/c1-26-33-28(35-6-14-39(15-7-35)22-18-37(19-23-39)10-2-31-3-11-37)27(30)29(34-26)36-8-16-40(17-9-36)24-20-38(21-25-40)12-4-32-5-13-38;;;;/h31-32H,2-25,30H2,1H3;4*1H/q+4;;;;/p-4 |
InChI Key |
ZDXNNKALUUQBBT-UHFFFAOYSA-J |
Canonical SMILES |
CC1=NC(=C(C(=N1)N2CC[N+]3(CC2)CC[N+]4(CCNCC4)CC3)N)N5CC[N+]6(CC5)CC[N+]7(CCNCC7)CC6.[Cl-].[Cl-].[Cl-].[Cl-] |
Origin of Product |
United States |
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